molecular formula C33H60N4O3+2 B1213375 17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane

17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane

Cat. No. B1213375
M. Wt: 560.9 g/mol
InChI Key: FJHUVPAYHMPQGM-CSJYSYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane, also known as 17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane, is a useful research compound. Its molecular formula is C33H60N4O3+2 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

17-(Acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxyandrostane

Molecular Formula

C33H60N4O3+2

Molecular Weight

560.9 g/mol

IUPAC Name

[(3S,5S,10S,13S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25?,26?,27?,28?,29?,30-,31-,32-,33-/m0/s1

InChI Key

FJHUVPAYHMPQGM-CSJYSYQFSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C

synonyms

3-desacetylpipecuronium
3-DESPIP

Origin of Product

United States

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